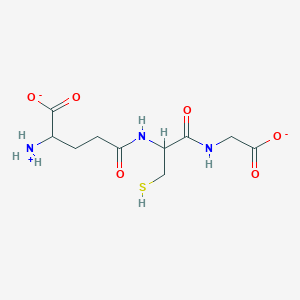
Phytochelatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly-glutathione peptides composed of (Glu-Cys)n-Gly where n is two to seven. They are biosynthesized by glutathione gamma-glutamylcysteinyltransferase and are found in many PLANTS; YEASTS; and algae. They sequester HEAVY METALS.
Scientific Research Applications
Heavy Metal Detoxification
Mechanism of Action
Phytochelatins are produced from glutathione (GSH) through the action of phytochelatin synthase (PCS). They effectively chelate heavy metals, facilitating their sequestration and detoxification within plant cells. The binding affinity of PCs for various metals is significantly higher than that of GSH alone, making them crucial for plant survival in contaminated environments .
Case Studies
- Cadmium Tolerance in Plants : Research has shown that plants exposed to cadmium exhibit increased synthesis of phytochelatins. For instance, studies on Arabidopsis thaliana mutants lacking PCS revealed hypersensitivity to cadmium, underscoring the pivotal role of PCs in metal tolerance .
- Arsenic Detoxification : In white lupin (Lupinus albus), active root exudation of arsenic–this compound complexes was documented, indicating a novel mechanism for arsenic efflux. This process enhances the plant's ability to cope with arsenic stress by facilitating its removal from root tissues .
Agricultural Applications
Enhancing Crop Resilience
Phytochelatins can be genetically engineered or overexpressed in crops to improve their tolerance to heavy metals. For example:
- Transgenic Approaches : Overexpression of PCS genes in crops like canola has been shown to enhance cadmium accumulation and translocation in Arabidopsis, suggesting potential for biofortification strategies aimed at remediating contaminated soils .
Field Studies
- In regions with high heavy metal concentrations due to mining activities, plants such as Ricinus communis and Tithonia diversifolia have been studied for their natural ability to produce phytochelatins. These plants can be utilized in phytoremediation efforts to extract and stabilize heavy metals from contaminated soils .
Biomedical Research
Potential Therapeutic Applications
The role of phytochelatins extends beyond plants; they are being explored for their potential therapeutic applications in human health:
- Drug Development : this compound synthase from Schistosoma mansoni has been proposed as a target for drug development against schistosomiasis, leveraging the compound's ability to detoxify harmful substances .
- Antioxidant Properties : PCs exhibit antioxidant properties that may contribute to cellular protection against oxidative stress induced by heavy metals. This aspect is being investigated for potential applications in treating diseases associated with oxidative damage .
Environmental Monitoring
Biomarkers for Pollution Assessment
this compound levels can serve as biomarkers for assessing environmental pollution:
- Soil and Plant Analysis : Quantifying this compound concentrations in plant tissues can provide insights into soil contamination levels. Studies conducted in mining areas have shown correlations between soil metal concentrations and this compound levels in native plant species .
Summary Table of this compound Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Heavy Metal Detoxification | Chelation and detoxification of toxic metals like Cd and As | Increased PC synthesis correlates with metal tolerance |
| Agricultural Resilience | Genetic engineering to enhance crop tolerance to heavy metals | Transgenic crops show improved metal accumulation |
| Biomedical Research | Potential drug targets and antioxidant properties | PCS from S. mansoni as a drug target |
| Environmental Monitoring | Biomarkers for soil pollution assessment | Correlation between soil metal levels and PC concentrations |
Properties
CAS No. |
98726-08-0 |
|---|---|
Molecular Formula |
C10H16N3O6S- |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-azaniumyl-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/p-1 |
InChI Key |
RWSXRVCMGQZWBV-UHFFFAOYSA-M |
SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
sequence |
XCG |
Synonyms |
phytochelatin phytochelatins |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















